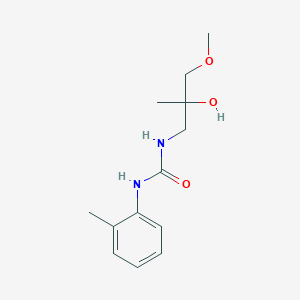

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.

Scientific Research Applications

Osmolyte Behavior in Marine Organisms

Osmolyte Accumulation

Marine cartilaginous fishes and the coelacanth accumulate a combination of urea and methylamines as osmolytes, acting as both a denaturant and a stabilizer. This unique mixture helps in maintaining cell volume and protein stability under environmental water stress (Lin & Timasheff, 1994).

Interactions with DNA

DNA Binding

Schiff bases containing urea derivatives exhibit significant binding to DNA, affecting its structure and potentially influencing gene expression or mutation rates. This interaction is crucial for understanding the molecular mechanisms of gene regulation and the potential development of therapeutic agents (Ajloo et al., 2015).

Chemical Stability and Reactivity

Hydrolysis and Photodegradation

The stability and reactivity of substituted ureas in aqueous solutions under various conditions, including pH and light exposure, are of interest in environmental chemistry and pollutant degradation studies. These properties are crucial for assessing the environmental impact of urea-based compounds (Gatidou & Iatrou, 2011).

Synthetic Chemistry Applications

Neutral Condition Reactions

Hindered ureas demonstrate unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is valuable for synthetic chemistry, particularly in the preparation of amine derivatives and the development of new synthetic pathways (Hutchby et al., 2009).

Metabolic Transformations

Drug Metabolism

Understanding the metabolic fate of urea derivatives, including hydroxylation and methylation, is vital in drug development and toxicology. These processes influence drug efficacy, safety, and elimination from the body (Tatsumi et al., 1967).

properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIOJEXBPXMXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)

![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)